molecular formula C12H12BrNO3 B1520447 5-bromo-1-(3-methoxypropyl)-2,3-dihydro-1H-indole-2,3-dione CAS No. 1184222-89-6

5-bromo-1-(3-methoxypropyl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B1520447
CAS RN: 1184222-89-6
M. Wt: 298.13 g/mol
InChI Key: KDGLHUWDDSPVCS-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-methoxypropyl)-2,3-dihydro-1H-indole-2,3-dione (5-Br-MPDI) is an important and versatile molecule used in many scientific research applications. It is a brominated indole derivative and is known for its unique properties, such as a high solubility in water, low toxicity, and low volatility. 5-Br-MPDI is used in many different fields, including organic and medicinal chemistry, biochemistry, and pharmacology. It has been used in the synthesis of various compounds and has been studied for its potential applications in the treatment of various diseases.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Therapeutic Compounds

The compound’s structure, featuring an indole dione moiety, is reminiscent of pharmacologically active molecules. It could serve as a precursor in the synthesis of drugs with potential antibacterial, antifungal, or antiviral activities. The bromine atom presents in the compound offers a site for further functionalization through cross-coupling reactions, which are pivotal in medicinal chemistry for creating diverse libraries of drug candidates .

Agriculture: Development of Pesticides

In agriculture, the compound’s chemical framework could be explored for the development of novel pesticides. The presence of the bromine atom might enhance the interaction with biological targets in pests, leading to improved efficacy. Research could focus on its potential as a lead compound for the synthesis of agents that are safe for crops but effective against crop-damaging insects or pathogens .

Material Science: Organic Semiconductor Precursors

“5-bromo-1-(3-methoxypropyl)-2,3-dihydro-1H-indole-2,3-dione” could be investigated as a precursor for organic semiconductors. Its rigid structure and potential for electronic delocalization make it a candidate for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). The bromine atom could facilitate the introduction of additional pi-conjugated systems, enhancing the material’s electronic properties .

Environmental Science: Analytical Marker for Pollutant Detection

Due to its distinctive structure, the compound might be used as an analytical marker or tracer in environmental studies. It could help in tracking the distribution and breakdown of similar organic compounds in ecosystems, aiding in the understanding of pollutant behavior and assisting in the development of environmental remediation strategies .

Biochemistry: Study of Enzyme-Substrate Interactions

The compound’s indole dione moiety could mimic the substrates or inhibitors of certain enzymes, making it useful in biochemical studies. It could be employed to investigate enzyme-substrate interactions, enzyme inhibition, or to screen for potential enzyme activators. Such studies can provide insights into enzyme mechanisms and aid in the design of new biochemical tools .

Pharmacology: Drug Metabolism and Pharmacokinetics

In pharmacology, the compound could be used to study drug metabolism and pharmacokinetics. Its unique structure allows for the investigation of how similar compounds are absorbed, distributed, metabolized, and excreted by the body. This can inform the design of new drugs with better bioavailability and reduced side effects .

properties

IUPAC Name

5-bromo-1-(3-methoxypropyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-17-6-2-5-14-10-4-3-8(13)7-9(10)11(15)12(14)16/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGLHUWDDSPVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243907
Record name 5-Bromo-1-(3-methoxypropyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-(3-methoxypropyl)-2,3-dihydro-1H-indole-2,3-dione

CAS RN

1184222-89-6
Record name 5-Bromo-1-(3-methoxypropyl)-1H-indole-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1184222-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-(3-methoxypropyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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